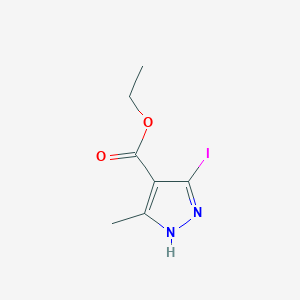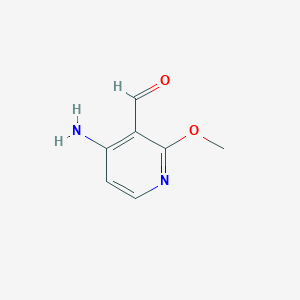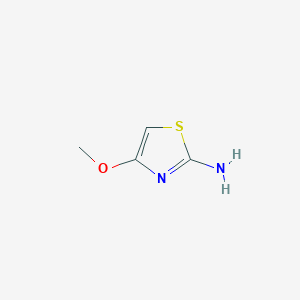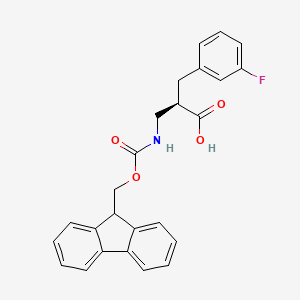
ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often involve mild temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The iodine atom can facilitate the formation of covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity . The pyrazole ring can also interact with various biological pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C7H9IN2O2 |
|---|---|
Peso molecular |
280.06 g/mol |
Nombre IUPAC |
ethyl 3-iodo-5-methyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4(2)9-10-6(5)8/h3H2,1-2H3,(H,9,10) |
Clave InChI |
HFKFFIHAYJVPFA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NN=C1I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)

![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)


![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)



